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Compound of Interest

Compound Name: 5-Chloroindole-3-carboxaldehyde

CAS No.: 827-01-0

Cat. No.: B1630656 Get Quote

Introduction: The 5-Chloroindole-3-carboxaldehyde
Scaffold
The indole moiety is a "privileged structure" in medicinal chemistry, capable of binding to

multiple biological targets with high affinity. Within this class, 5-chloroindole-3-
carboxaldehyde (CAS: 827-01-0) represents a critical pharmacophore. The C5-chlorine atom

enhances lipophilicity (

), improving membrane permeability, while the C3-aldehyde serves as a versatile reactive
handle for synthesizing Schiff bases, hydrazones, and chalcones.

Recent Structure-Activity Relationship (SAR) studies indicate that derivatives of this scaffold

exhibit potent activities in three primary domains:

Antimicrobial: Disruption of bacterial cell walls and inhibition of fungal ergosterol synthesis.

Anticancer: Induction of apoptosis via caspase activation and tubulin polymerization

inhibition.

Metabolic Regulation: Inhibition of

-glucosidase, offering potential for Type 2 Diabetes management.[1][2][3]
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This guide provides validated protocols for screening these specific biological activities,

ensuring reproducible and publication-quality data.

Chemical Context & Synthesis Workflow[4][5][6][7]
[8][9][10][11]
Before screening, it is essential to understand the chemical diversity of the library. The

aldehyde group typically undergoes condensation reactions to yield the active

pharmacophores.

Figure 1: Synthesis & Screening Cascade
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Caption: Workflow from scaffold synthesis to targeted biological screening. The aldehyde

intermediate is the divergence point for functional diversity.

Application Note 1: Antimicrobial Screening
(MIC/MBC)
Derivatives such as semicarbazones and thiosemicarbazones of 5-chloroindole-3-
carboxaldehyde have shown MIC values comparable to standard antibiotics like Ciprofloxacin

against Gram-positive bacteria (S. aureus, B. subtilis).

Protocol: Microbroth Dilution Assay
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Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal

Concentration (MBC).

Materials:

Test Compounds: 5-Chloroindole derivatives (dissolved in DMSO, stock 10 mg/mL).

Organisms:S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).

Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

Detection: Resazurin dye (0.01%) or optical density (OD600).

Step-by-Step Procedure:

Inoculum Preparation: Adjust bacterial culture to

McFarland standard (

CFU/mL), then dilute 1:100 in MHB.

Plate Setup: Use a 96-well sterile microplate.

Add 100 µL of MHB to all wells.

Add 100 µL of test compound to Column 1.

Perform serial 2-fold dilutions from Column 1 to 10. Discard 100 µL from Column 10.

Column 11: Growth Control (Inoculum + DMSO).

Column 12: Sterility Control (Media only).

Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume: 200 µL.

Incubation: Incubate at 37°C for 18–24 hours.

Readout:
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Visual: Add 30 µL Resazurin. Incubate 1–4 hours. Blue = No Growth (Inhibition); Pink =

Growth.

Quantitative: Measure Absorbance at 600 nm.

MBC Determination: Plate 10 µL from clear wells (MIC and above) onto Agar plates. The

lowest concentration yielding no colony growth is the MBC.

Data Analysis:

Compound ID R-Group
MIC (S.
aureus) µg/mL

MIC (E. coli)
µg/mL

Activity Class

5-Cl-Ind-1
Semicarbazon
e

12.5 >100
Gram(+)
Selective

5-Cl-Ind-2
Phenyl-

hydrazone
25.0 50.0 Broad Spectrum

| Control | Ciprofloxacin | 0.5 | 0.25 | Standard |

Application Note 2: Anticancer Screening
(Cytotoxicity)
Hydrazone derivatives of 5-chloroindole-3-carboxaldehyde are reported to induce apoptosis

in breast (MCF-7) and prostate (PC-3) cancer lines. The mechanism often involves the

stabilization of the cleaved PARP-1 protein.

Protocol: MTT Cell Viability Assay
Objective: Determine the IC50 (concentration inhibiting 50% cell growth).

Materials:

Cell Lines: MCF-7, PC-3, and HFF-1 (Human Foreskin Fibroblast - Normal Control).

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in

PBS.
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Solvent: DMSO.

Step-by-Step Procedure:

Seeding: Seed cells in 96-well plates at

cells/well in 100 µL media. Incubate 24h for attachment.

Treatment:

Dissolve derivatives in DMSO (keep final DMSO < 0.5% v/v).

Treat cells with serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.

MTT Addition:

Add 20 µL MTT stock to each well.

Incubate for 4 hours at 37°C (dark). Viable mitochondria reduce MTT to purple formazan.

Solubilization:

Aspirate media carefully.

Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 min.

Measurement: Read Absorbance at 570 nm (Ref 630 nm).

Calculation:

Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to
calculate IC50.

Figure 2: Apoptosis Signaling Pathway (Targeted by
Indole Derivatives)
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Caption: Proposed mechanism of action.[4][5][6] 5-Chloroindole derivatives trigger the intrinsic

mitochondrial apoptotic pathway.
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Application Note 3: Enzyme Inhibition ( -
Glucosidase)
Indole derivatives are emerging as non-sugar-based inhibitors of

-glucosidase, offering a therapeutic route for diabetes without the severe gastrointestinal side
effects of Acarbose.

Protocol: PNPG Kinetic Assay
Objective: Evaluate inhibitory potential and determine the Mode of Inhibition (Competitive/Non-

competitive).

Materials:

Enzyme:

-Glucosidase (from Saccharomyces cerevisiae), 1 U/mL.

Substrate: p-Nitrophenyl-

-D-glucopyranoside (pNPG).

Buffer: 0.1 M Phosphate buffer (pH 6.9).

Step-by-Step Procedure:

Pre-incubation:

Mix 20 µL Enzyme + 20 µL Test Compound (various conc.) + 100 µL Buffer.

Incubate at 37°C for 15 minutes.

Reaction Start:

Add 20 µL pNPG substrate (2.5 mM).

Incubate at 37°C for 20 minutes.

Termination: Stop reaction with 80 µL of 0.2 M
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.

Measurement: Read Absorbance at 405 nm (release of p-nitrophenol).

Kinetic Analysis (Lineweaver-Burk Plot): To determine the inhibition type, perform the assay at

multiple substrate concentrations (0.5, 1.0, 2.0, 4.0 mM pNPG) with fixed inhibitor

concentrations.

Competitive:

unchanged,

increases.

Non-Competitive:

decreases,

unchanged.

Mixed: Both change.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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